XLogP3 Lipophilicity Shift: 5-Fluoro Introduction Increases Computed logP by +0.1 versus the Non-Fluorinated 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid
The introduction of a 5-fluoro substituent onto the 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid scaffold produces a measurable increase in computed lipophilicity. The target compound (CAS 1065093-92-6) exhibits an XLogP3-AA value of 2.8, compared to 2.7 for the non-fluorinated parent compound 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5, PubChem CID 90260) [1]. This ΔXLogP3 of +0.1, while modest in absolute magnitude, corresponds to an approximately 26% increase in the computed octanol-water partition coefficient and is attributable to the electron-withdrawing and hydrophobic character of the aromatic fluorine at position 5 . The increased lipophilicity is expected to enhance passive membrane permeability and may influence tissue distribution in biological models where quinoline carboxylic acids are used as pharmacophore scaffolds [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5): XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3-AA = +0.1 (~26% increase in partition coefficient); additional H-bond acceptor (+1) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1]; vendor-reported values from Alfa Chemistry datasheet |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and nonspecific protein binding; a +0.1 logP shift can meaningfully alter a compound's ADME profile in medicinal chemistry campaigns, making the 5-fluoro derivative a distinct tool compound from its non-fluorinated analog.
- [1] PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid — Compound Summary. CID 90260. https://pubchem.ncbi.nlm.nih.gov/compound/90260 View Source
- [2] Thomas KD, Adhikari AV, Telkar S, Chowdhury IH, Mahmood R, Pal NK, Row G, Sumesh E. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. 2011;46(11):5283-5292. doi:10.1016/j.ejmech.2011.07.054 View Source
